molecular formula C18H20N6O B2745801 N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide CAS No. 1207030-97-4

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide

Cat. No. B2745801
M. Wt: 336.399
InChI Key: PROSLALDAKKTRK-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide, also known as PP2, is a small molecule inhibitor that targets specific protein tyrosine kinases. PP2 is widely used in scientific research as a tool to study the role of protein tyrosine kinases in cellular signaling pathways.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Pyrazolopyrimidines have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the potential of these compounds in therapeutic applications (Rahmouni et al., 2016). The structure-activity relationship (SAR) studies were discussed, indicating the importance of specific substitutions for enhanced biological activities.

  • Novel pyrazolopyrimidinone derivatives have been developed as cytotoxic inhibitors, demonstrating the potential for these compounds in cancer research and therapy (Rahmouni et al., 2014). The compounds exhibited cytotoxic effects against specific cancer cell lines, suggesting their utility in developing new anticancer agents.

Antimicrobial and Antifungal Activities

  • Pyrazolopyrimidines have shown significant antimicrobial and antifungal activities, indicating their potential as lead compounds for developing new antibacterial and antifungal agents. For example, certain derivatives were found to have high activity against pathogenic bacteria and fungi, offering insights into their mechanism of action and the potential for therapeutic application (Azab et al., 2013).

Anticancer Activities

  • The anticancer activity of pyrazolopyrimidine derivatives has been extensively studied, with some compounds showing potent inhibitory effects on cancer cell growth. Such studies highlight the therapeutic potential of pyrazolopyrimidines in cancer treatment, underscoring the importance of further research to optimize their efficacy and selectivity (Abdellatif et al., 2014).

Enzyme Inhibition

  • Research on pyrazolopyrimidines has also explored their role as enzyme inhibitors, specifically targeting enzymes involved in inflammation and cancer progression. This suggests a potential application in developing anti-inflammatory and anticancer therapeutics by inhibiting key enzymatic pathways (Rahmouni et al., 2016).

Future Directions

: Read the full research article

properties

IUPAC Name

3-phenyl-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c25-18(8-7-15-5-2-1-3-6-15)20-11-10-19-16-13-17(22-14-21-16)24-12-4-9-23-24/h1-6,9,12-14H,7-8,10-11H2,(H,20,25)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROSLALDAKKTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide

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